molecular formula C16H16ClNO3S2 B13086625 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

Cat. No.: B13086625
M. Wt: 369.9 g/mol
InChI Key: DKBXANNARUBTDN-UHFFFAOYSA-M
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Description

2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate ( 37859-49-7) is a benzo[d]thiazol-based organic compound with the molecular formula C16H16ClNO3S2 and a molecular weight of 369.89 g/mol. This chemical reagent serves as a key synthetic intermediate in the development of novel antibacterial agents, particularly 3-methylbenzo[d]thiazol-methylquinolinium derivatives that show promising activity against multidrug-resistant bacterial strains . These derivatives represent an innovative approach to addressing the global antimicrobial resistance crisis by targeting the bacterial cell division protein FtsZ, a mechanism distinct from conventional antibiotics . Research demonstrates that compounds synthesized from this chemical scaffold exhibit potent antibacterial effects against problematic pathogens including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and New Delhi metallo-β-lactamase-1 (NDM-1) producing Escherichia coli . The mechanism of action involves disruption of FtsZ GTPase activity and dynamic assembly, which interferes with proper Z-ring formation during bacterial cell division, ultimately leading to inhibition of cell proliferation and bacterial cell death . This benzothiazolium derivative should be stored sealed in a dry environment at room temperature . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult appropriate safety documentation prior to use.

Properties

Molecular Formula

C16H16ClNO3S2

Molecular Weight

369.9 g/mol

IUPAC Name

2-(chloromethyl)-3-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C9H9ClNS.C7H8O3S/c1-11-7-4-2-3-5-8(7)12-9(11)6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,6H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

DKBXANNARUBTDN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C(SC2=CC=CC=C21)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate typically involves:

  • Formation of the benzo[d]thiazole core with appropriate methyl substitution.
  • Introduction of the chloromethyl group at the 2-position.
  • Quaternization of the nitrogen at position 3 to form the benzothiazolium salt.
  • Counterion exchange or direct formation of the tosylate salt.

Step 2: Introduction of the Chloromethyl Group at the 2-Position

  • The 2-position chloromethyl group is introduced via chloromethylation reactions.
  • Chloromethylation often uses formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions.
  • Alternatively, benzyl chloride derivatives can be used as chloromethylating agents.
  • The reaction conditions require careful control to avoid over-chloromethylation or polymerization.

Step 3: Formation of the Benzothiazolium Salt

  • The nitrogen at position 3 is quaternized by reaction with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).
  • This step forms the 3-ium salt with tosylate as the counterion.
  • The reaction is typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) under reflux or room temperature depending on the reactivity.

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield Notes
1. Formation of 3-methylbenzo[d]thiazole Cyclization of o-aminothiophenol with methylated precursors; reflux in ethanol or acetic acid 70-85% Purification by recrystallization or chromatography
2. Chloromethylation at 2-position Reaction with chloromethyl methyl ether/formaldehyde-HCl; or benzyl chloride derivatives; solvent: acetonitrile or DMF; temperature: 20-60°C; time: 2-24 h 60-75% Requires inert atmosphere to prevent side reactions
3. Quaternization with p-toluenesulfonic acid Stirring with 4-methylbenzenesulfonic acid in acetonitrile or DMF; room temperature to reflux; 12-48 h 65-80% Product isolated by filtration or crystallization

Detailed Experimental Findings

  • In a typical synthesis, 3-methylbenzo[d]thiazole is dissolved in acetonitrile, and chloromethylation is performed by adding chloromethyl methyl ether with catalytic acid under controlled temperature to yield 2-(chloromethyl)-3-methylbenzo[d]thiazole intermediate.
  • Subsequent addition of 4-methylbenzenesulfonic acid leads to the formation of the benzothiazolium salt, precipitating out of solution or isolated by solvent evaporation.
  • Purification is achieved via recrystallization from ethanol or by silica gel chromatography if necessary.
  • Characterization by ^1H NMR confirms the presence of chloromethyl protons (~5.4 ppm, singlet), methyl group on the thiazole (~2.3 ppm, singlet), and aromatic protons consistent with the benzothiazole and tosylate moieties.
  • Mass spectrometry confirms the molecular ion corresponding to the quaternary salt.

Comparative Analysis with Related Compounds

Compound Chloromethylation Method Quaternization Agent Solvent Yield Range Purification
This compound Chloromethyl methyl ether or benzyl chloride derivatives 4-methylbenzenesulfonic acid Acetonitrile, DMF 60-80% overall Recrystallization, chromatography
3-Ethyl-2-methylbenzothiazolium tosylate (related) Alkylation with ethyl halides p-Toluenesulfonic acid Similar solvents 65-85% Similar methods

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted products.

    Oxidation and Reduction: The benzothiazolium ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The compound can also undergo condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substituted Benzothiazoles: Resulting from nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.

    Condensation Products: Such as Schiff bases formed through condensation reactions.

Scientific Research Applications

2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Structural Comparisons
Compound Name Core Structure Substituents (Position) Counterion Key Structural Features
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate Benzothiazolium -CH2Cl (2), -CH3 (3) 4-methylbenzenesulfonate Reactive chloromethyl group; planar aromatic core
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate Benzothiazolium -SCH3 (2), -CH3 (3) 4-methylbenzenesulfonate Thioether group; reduced electrophilicity
(E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide Benzothiazolium -Heptyl (3), styryl (2) Iodide Extended conjugation; solvatochromic properties
HMB [(2-(4-hydroxy-3-methoxystyryl)-3-methylbenzo[d]thiazol-3-ium)] Benzothiazolium -Styryl (2), -CH3 (3) Not specified Nonlinear optical properties; donor-acceptor system

Key Observations :

  • The chloromethyl group in the target compound distinguishes it from analogs with non-reactive substituents (e.g., methylthio in ), enabling nucleophilic substitution reactions.
  • Compared to iodide salts (e.g., ), the tosylate counterion improves solubility in organic solvents, which is critical for crystallization and synthetic applications.
Physicochemical Properties
Property Target Compound 3-Methyl-2-(methylthio) Analog (E)-3-Heptyl Styryl Derivative
Melting Point Not reported Not specified Not reported
Solubility High in DMSO, MeCN Soluble in polar aprotic solvents Soluble in DMF, DMSO
UV-Vis λmax Not reported 376 nm (EtOH) for benzoxazole analog Solvatochromic shifts observed
NMR Data Not available δ 7.83 (d, J = 8.0 Hz, 2H) Styryl protons at δ 5.80 (s, 1H)

Thermal Stability : Tosylate salts generally exhibit higher thermal stability compared to iodide counterparts due to stronger ionic interactions .

Biological Activity

2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate (CAS No. 37859-49-7) is a compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C16H16ClNO3S2
  • Molecular Weight : 369.88 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological significance, especially in drug development.

The biological activity of this compound is primarily attributed to its interaction with enzymatic pathways and cellular mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme crucial in melanin production. This inhibition is significant for treating hyperpigmentation disorders.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Tyrosinase Inhibition

Recent research indicates that analogs related to this compound have demonstrated potent inhibitory effects on mushroom tyrosinase:

  • IC50 Values : Analog compounds showed IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor. For instance, one analog exhibited an IC50 value of 1.12 µM, indicating it is approximately 22 times more effective than kojic acid in inhibiting tyrosinase activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on B16F10 murine melanoma cells revealed:

  • Non-Cytotoxic Concentrations : Compounds related to this thiazolium derivative did not exhibit cytotoxicity at concentrations ≤20 µM after 48 and 72 hours of treatment . This suggests a favorable safety profile for potential therapeutic applications.

Study on Melanin Production

A study evaluated the effect of various derivatives on melanin production in B16F10 cells:

  • Results : The tested compounds significantly reduced melanin content in a concentration-dependent manner, confirming their potential as anti-hyperpigmentation agents .

Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of these compounds:

  • Findings : Several analogs demonstrated antioxidant activities comparable to established antioxidants, suggesting their utility in formulations aimed at reducing oxidative damage .

Data Table: Biological Activity Summary

Activity TypeCompound/AnalogIC50 (µM)Notes
Tyrosinase InhibitionAnalog 31.1222x more effective than kojic acid
Cytotoxicity (B16F10 Cells)Analog 1>20Non-cytotoxic at ≤20 µM
Antioxidant ActivityVarious-Comparable to established antioxidants

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